2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a phenylethyl group, and a furan ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe final step involves the coupling of the furan ring via an amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenylethyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. The phenylethyl group can interact with receptor sites, modulating their function. The furan ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
2-Phenyl-4(3H)-quinazolinone: Known for its anticancer properties.
2-Methyl-4(3H)-quinazolinone: Used as an anti-inflammatory agent.
2-(2-Furyl)-4(3H)-quinazolinone: Studied for its antimicrobial activities.
What sets 2-[2,4-DIOXO-3-(2-PHENYLETHYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE apart is its unique combination of a quinazolinone core, a phenylethyl group, and a furan ring, which together contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C23H21N3O4 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O4/c27-21(24-15-18-9-6-14-30-18)16-26-20-11-5-4-10-19(20)22(28)25(23(26)29)13-12-17-7-2-1-3-8-17/h1-11,14H,12-13,15-16H2,(H,24,27) |
InChI Key |
DBRGWVVVSSIGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.